5-Chloro-2-methoxyphenylhydrazine hydrochloride

Catalog No.
S1898353
CAS No.
5446-16-2
M.F
C7H10Cl2N2O
M. Wt
209.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methoxyphenylhydrazine hydrochloride

CAS Number

5446-16-2

Product Name

5-Chloro-2-methoxyphenylhydrazine hydrochloride

IUPAC Name

(5-chloro-2-methoxyphenyl)hydrazine;hydrochloride

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H

InChI Key

GOMLDPWKBMXMEX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NN.Cl

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NN.Cl

5-Chloro-2-methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula C7H10Cl2N2OC_7H_{10}Cl_2N_2O and a molecular weight of approximately 209.07 g/mol. This compound is a derivative of phenylhydrazine, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its ability to participate in various

Currently, there is no scientific literature available on the mechanism of action of CMPH.

  • Hydrazine group: Can be a skin and respiratory irritant [].
  • Chloride ion: May react with some metals.

  • Oxidation: The compound can undergo oxidation to produce azo compounds, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to form corresponding amine derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom in this compound can be substituted by other nucleophiles through nucleophilic substitution reactions .

In biological research, 5-Chloro-2-methoxyphenylhydrazine hydrochloride serves as a reagent for detecting and quantifying carbonyl compounds in biological samples. It reacts with carbonyl groups to form stable hydrazones, which can be analyzed using various spectroscopic techniques. This property makes it valuable in biochemical assays and studies related to carbonyl metabolism .

The synthesis of 5-Chloro-2-methoxyphenylhydrazine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and hydrazine hydrate.
  • Reaction Conditions: The reaction is conducted in the presence of hydrochloric acid under reflux conditions to ensure complete conversion of reactants.
  • Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified through recrystallization from an appropriate solvent .

In industrial settings, this synthesis process may be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield .

5-Chloro-2-methoxyphenylhydrazine hydrochloride finds applications across various fields:

  • Organic Synthesis: It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized for detecting carbonyl compounds in biological samples.
  • Industrial Uses: It plays a role in producing dyes, pigments, polymers, and specialty chemicals .

The interactions of 5-Chloro-2-methoxyphenylhydrazine hydrochloride are primarily focused on its reactivity with carbonyl compounds. The formation of hydrazones through this reaction allows for further modifications or analyses, which are crucial for understanding its role in both synthetic and biological contexts .

Several compounds share structural similarities with 5-Chloro-2-methoxyphenylhydrazine hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhenylhydrazineBasic structure without substitutionsUsed widely in organic synthesis
4-Chloro-2-hydrazinoanisole hydrochlorideChlorine substitution at the 4-positionDifferent substitution pattern affecting reactivity
2-HydrazinopyridineContains a pyridine ring instead of a phenyl ringExhibits different biological activities
4-(Trifluoromethyl)phenylhydrazineTrifluoromethyl group at position 4Enhanced lipophilicity affecting solubility

Each of these compounds has unique properties that influence their reactivity and applications in organic chemistry and biological research. The presence of specific functional groups or substituents alters their chemical behavior, making them distinct from 5-Chloro-2-methoxyphenylhydrazine hydrochloride .

Other CAS

5446-16-2

Dates

Last modified: 08-16-2023

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